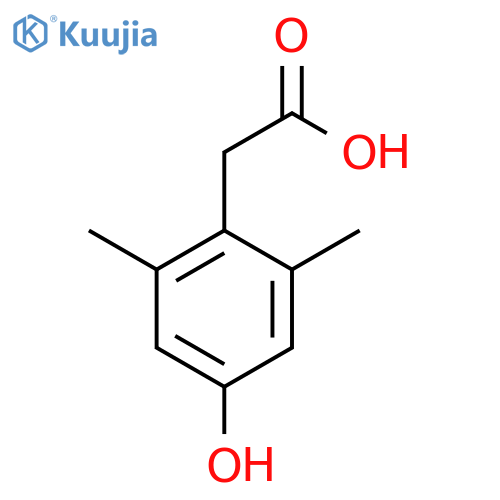Cas no 21354-74-5 (2-(4-hydroxy-2,6-dimethylphenyl)acetic acid)

21354-74-5 structure
商品名:2-(4-hydroxy-2,6-dimethylphenyl)acetic acid
CAS番号:21354-74-5
MF:C10H12O3
メガワット:180.200483322144
MDL:MFCD20641370
CID:3909300
PubChem ID:12660427
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 4-hydroxy-2,6-dimethyl-
- 2-(4-hydroxy-2,6-dimethylphenyl)acetic acid
- EN300-3007957
- SCHEMBL9780872
- Z1262518831
- 4-Hydroxy-2,6-dimethylbenzeneacetic acid
- AHBSZAKDLWLFCF-UHFFFAOYSA-N
- G61990
- DTXSID001276298
- 21354-74-5
-
- MDL: MFCD20641370
- インチ: InChI=1S/C10H12O3/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13)
- InChIKey: AHBSZAKDLWLFCF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 180.078644241Da
- どういたいしつりょう: 180.078644241Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 57.5Ų
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009725-500mg |
2,6-Dimethyl-4-hydroxyphenylacetic acid |
21354-74-5 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Enamine | EN300-3007957-0.25g |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid |
21354-74-5 | 95.0% | 0.25g |
$546.0 | 2025-03-19 | |
| Enamine | EN300-3007957-2.5g |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid |
21354-74-5 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
| Enamine | EN300-3007957-10g |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid |
21354-74-5 | 95% | 10g |
$4729.0 | 2023-09-06 | |
| 1PlusChem | 1P01PUA7-100mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 100mg |
$536.00 | 2023-12-19 | |
| Aaron | AR01PUIJ-250mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 250mg |
$776.00 | 2025-02-14 | |
| 1PlusChem | 1P01PUA7-50mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 50mg |
$368.00 | 2023-12-19 | |
| 1PlusChem | 1P01PUA7-500mg |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 500mg |
$1123.00 | 2023-12-19 | |
| 1PlusChem | 1P01PUA7-1g |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 1g |
$1422.00 | 2023-12-19 | |
| 1PlusChem | 1P01PUA7-10g |
Benzeneacetic acid, 4-hydroxy-2,6-dimethyl- |
21354-74-5 | 95% | 10g |
$5907.00 | 2023-12-19 |
2-(4-hydroxy-2,6-dimethylphenyl)acetic acid 関連文献
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
21354-74-5 (2-(4-hydroxy-2,6-dimethylphenyl)acetic acid) 関連製品
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
